Ophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

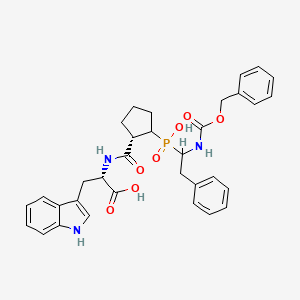

Molecular Formula |

C33H36N3O7P |

|---|---|

Molecular Weight |

617.6 g/mol |

IUPAC Name |

(2S)-2-[[(1S)-2-[hydroxy-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C33H36N3O7P/c37-31(35-28(32(38)39)19-24-20-34-27-16-8-7-14-25(24)27)26-15-9-17-29(26)44(41,42)30(18-22-10-3-1-4-11-22)36-33(40)43-21-23-12-5-2-6-13-23/h1-8,10-14,16,20,26,28-30,34H,9,15,17-19,21H2,(H,35,37)(H,36,40)(H,38,39)(H,41,42)/t26-,28+,29?,30?/m1/s1 |

InChI Key |

IMPJIKIXNAGRCR-XTWDHKKOSA-N |

Isomeric SMILES |

C1C[C@H](C(C1)P(=O)(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O |

Canonical SMILES |

C1CC(C(C1)P(=O)(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |

Synonyms |

RXPA 380 RXPA380 |

Origin of Product |

United States |

Foundational & Exploratory

examples of successful orphan drug development

An In-depth Guide to Successful Orphan Drug Development: Core Strategies and Case Studies

Introduction

The development of drugs for rare diseases, affecting fewer than 200,000 people in the United States, presents a unique set of challenges and opportunities.[1][2] While historically neglected by pharmaceutical companies due to low potential return on investment, the landscape has been transformed by legislative incentives like the Orphan Drug Act of 1983.[3][4] This act, and similar regulations in other regions, provides benefits such as market exclusivity, tax credits, and fee waivers, which have successfully spurred innovation in this sector.[4][5] Consequently, orphan drugs now represent a significant portion of new drug approvals, with nearly half of all novel medications approved by the U.S. Food and Drug Administration (FDA) having an orphan designation.[6]

Despite this progress, significant hurdles remain, including limited patient populations for clinical trials, incomplete understanding of disease natural history, and the high cost of development.[5][7][8] Overcoming these barriers requires innovative scientific approaches, adaptive clinical trial designs, and strong collaboration between researchers, industry, regulatory bodies, and patient advocacy groups.[8][9][10]

This technical guide explores the core of successful orphan drug development through two landmark case studies: Kalydeco® (ivacaftor) and Spinraza® (nusinersen). These examples showcase distinct therapeutic modalities—a small molecule potentiator and an antisense oligonucleotide—and highlight the successful translation of deep mechanistic understanding into transformative therapies for patients with rare diseases.

Case Study 1: Kalydeco® (ivacaftor) for Cystic Fibrosis

Disease Overview: Cystic Fibrosis (CF) is a rare genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane conductance Regulator (CFTR) gene.[11] This gene produces the CFTR protein, an ion channel that regulates the movement of chloride and water across cell membranes.[12] Defective CFTR protein leads to the buildup of thick, sticky mucus in various organs, particularly the lungs and digestive tract, causing severe respiratory and digestive problems.[11] While over 1,700 mutations in the CFTR gene have been identified, Kalydeco was first developed for the G551D mutation, a specific type of "gating" mutation that affects about 4% of CF patients.[13] In these patients, the CFTR protein reaches the cell surface but cannot open properly to allow chloride transport.[13]

Mechanism of Action: Kalydeco (ivacaftor) is a CFTR potentiator. It is a first-in-class therapy that addresses the underlying cause of CF in patients with specific gating mutations.[12] Ivacaftor binds directly to the defective CFTR protein on the cell surface and acts as a potentiator, prolonging the time the channel remains open.[12][14] This action increases the flow of chloride ions, which helps to restore the balance of salt and water in the lungs and other organs.[14]

Experimental Protocol: Ussing Chamber Assay for CFTR Function

This protocol is a generalized methodology based on standard practices for measuring ion transport in epithelial cells, a key experiment for testing CFTR modulators like Kalydeco.

-

Cell Culture:

-

Human bronchial epithelial (HBE) cells from CF patients with a G551D mutation are cultured on permeable filter supports (e.g., Snapwell™ inserts) until they form a polarized, confluent monolayer.

-

Cells are grown at an air-liquid interface to promote differentiation.

-

-

Ussing Chamber Setup:

-

The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.

-

Both compartments are filled with a symmetrical Krebs-Ringer bicarbonate solution, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂.

-

-

Measurement of Short-Circuit Current (Isc):

-

The transepithelial voltage is clamped to 0 mV using a voltage clamp amplifier. The resulting current is the short-circuit current (Isc), which reflects net ion transport across the epithelium.

-

A baseline Isc is established. To isolate CFTR-mediated chloride current, amiloride (B1667095) is added to the apical side to block sodium channels (ENaC).

-

-

CFTR Activation and Potentiation:

-

Forskolin (a cAMP agonist) is added to the basolateral side to activate CFTR channels. A small increase in Isc is expected for G551D-mutant cells due to the gating defect.

-

Kalydeco (ivacaftor) is then added to the apical side. A significant and sustained increase in Isc indicates successful potentiation of the CFTR channel, as the open probability of the channel increases, leading to greater chloride secretion.

-

-

Data Analysis:

-

The change in Isc (ΔIsc) following the addition of Kalydeco is calculated. This value is compared to control (vehicle-treated) cells to quantify the drug's efficacy.

-

Clinical Development and Pivotal Trials

The development of Kalydeco was notably rapid, facilitated by a strong mechanistic rationale and a clear biomarker (sweat chloride). The clinical trial program focused on demonstrating efficacy in a small, targeted patient population.[15]

Table 1: Summary of Pivotal Clinical Trial Data for Kalydeco

| Trial Name | Patient Population | Number of Patients | Primary Endpoint | Result (Kalydeco vs. Placebo) | p-value |

| STRIVE [13] | Ages 12+ with G551D mutation | 161 | Change in percent predicted FEV₁ (ppFEV₁) at Week 24 | +10.6 percentage points | <0.0001 |

| ENVISION [13] | Ages 6-11 with G551D mutation | 52 | Change in ppFEV₁ at Week 24 | +12.5 percentage points | <0.0001 |

Case Study 2: Spinraza® (nusinersen) for Spinal Muscular Atrophy

Disease Overview: Spinal Muscular Atrophy (SMA) is a severe neuromuscular disorder characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy. It is caused by mutations in the Survival of Motor Neuron 1 (SMN1) gene, which prevent the production of functional SMN protein. A second gene, SMN2, also produces SMN protein, but due to a single nucleotide difference, a splicing event typically excludes exon 7, resulting in a truncated, unstable protein.[16] The amount of functional protein produced by SMN2 is insufficient to compensate for the loss of SMN1, but it is a key therapeutic target.[16]

Mechanism of Action: Spinraza (nusinersen) is an antisense oligonucleotide (ASO) designed to treat the underlying cause of SMA.[16][17] It works by binding to a specific site on the SMN2 pre-messenger RNA (pre-mRNA) called an intronic splice-silencing site (ISS-N1) located in intron 7.[16] By binding to this silencer, Spinraza blocks splicing repressor proteins, which promotes the inclusion of exon 7 in the final mRNA transcript.[16] This corrected mRNA is then translated into full-length, functional SMN protein, thereby increasing the levels of this critical protein in the central nervous system and slowing disease progression.[16][18]

Experimental Protocol: RT-PCR for SMN2 Exon 7 Inclusion

This protocol describes a common method to quantify the efficacy of an ASO like Spinraza in modifying splicing in patient-derived cells.

-

Cell Source:

-

Obtain fibroblasts or induced pluripotent stem cells (iPSCs) from SMA patients. Differentiate iPSCs into motor neurons for a more disease-relevant model.

-

-

ASO Treatment:

-

Culture the cells under standard conditions.

-

Transfect the cells with varying concentrations of Spinraza (nusinersen) or a control ASO using a suitable transfection reagent (e.g., lipofectamine).

-

Incubate for 48-72 hours to allow for ASO uptake and effect on splicing.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Perform reverse transcription (RT) on 1 µg of total RNA to synthesize complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

-

Polymerase Chain Reaction (PCR):

-

Design PCR primers that flank exon 7 of the SMN2 gene (one primer in exon 6, one in exon 8).

-

Perform PCR on the cDNA. This will generate two different-sized products: a smaller band corresponding to the mRNA transcript lacking exon 7, and a larger band for the transcript including exon 7.

-

-

Quantification and Analysis:

-

Separate the PCR products using agarose (B213101) gel electrophoresis or a capillary electrophoresis system (e.g., Agilent Bioanalyzer).

-

Quantify the intensity of the two bands.

-

Calculate the percentage of exon 7 inclusion as: (Intensity of upper band) / (Intensity of upper band + Intensity of lower band) * 100.

-

Compare the percentage of inclusion in Spinraza-treated cells to control cells to determine the drug's effectiveness at correcting the splicing defect.

-

Clinical Development and Pivotal Trials

The clinical development of Spinraza was marked by an expedited timeline due to the profound unmet need and dramatic efficacy observed in early trials. The studies included sham-controlled designs to ensure rigor in this vulnerable population.

Table 2: Summary of Pivotal Clinical Trial Data for Spinraza

| Trial Name | Patient Population | Number of Patients | Primary Endpoint | Result (Spinraza vs. Sham-Control) | p-value |

| ENDEAR | Infantile-Onset SMA (≤7 months) | 121 | Proportion achieving motor milestone response (HINE-2) | 41% vs. 0% | <0.0001 |

| CHERISH | Later-Onset SMA (2-12 years) | 126 | Change from baseline in HFMSE* score at 15 months | +4.0 vs. -1.9 (Mean difference of 5.9 points) | <0.0001 |

*HFMSE: Hammersmith Functional Motor Scale Expanded

Conclusion

The successful development of Kalydeco and Spinraza underscores several key principles for modern orphan drug development. A deep understanding of the molecular basis of a rare disease is paramount, enabling the design of highly targeted therapies. For Kalydeco, this was the potentiation of a specific defective ion channel; for Spinraza, it was the precise correction of a pre-mRNA splicing error. These targeted approaches, combined with the use of relevant biomarkers and innovative, efficient clinical trial designs, allowed for rapid and robust demonstration of efficacy in small patient populations. These cases serve as powerful examples for researchers and drug developers, illustrating that even for the rarest of diseases, a rational, science-driven approach can lead to groundbreaking medicines that transform patients' lives.

References

- 1. facetlifesciences.com [facetlifesciences.com]

- 2. ijcrt.org [ijcrt.org]

- 3. bstquarterly.com [bstquarterly.com]

- 4. ahiporg-production.s3.amazonaws.com [ahiporg-production.s3.amazonaws.com]

- 5. ijrpr.com [ijrpr.com]

- 6. checkrare.com [checkrare.com]

- 7. researchgate.net [researchgate.net]

- 8. Overcoming challenges in orphan drug development: From clinical trials to market - Pharmaceutical Technology [pharmaceutical-technology.com]

- 9. Orphan drug development: Challenges, regulation, and success stories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijsrtjournal.com [ijsrtjournal.com]

- 11. ajmc.com [ajmc.com]

- 12. INTRODUCTION - Ivacaftor (Kalydeco) 150 mg Tablet - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Kalydeco (Ivacaftor) - Treatment for Cystic Fibrosis - Clinical Trials Arena [clinicaltrialsarena.com]

- 14. kalydeco.com [kalydeco.com]

- 15. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 16. biogenlinc.co.uk [biogenlinc.co.uk]

- 17. spinrazahcp.com [spinrazahcp.com]

- 18. How SPINRAZA® (nusinersen) Works [spinraza.com]

The Pivotal Role of Orphan Nuclear Receptors in Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphan nuclear receptors, a large subgroup of the nuclear receptor superfamily, are ligand-activated transcription factors for which the endogenous ligands were initially unknown.[1][2] Through a process of "de-orphanization," ligands for many of these receptors have been identified, revealing their critical roles in a vast array of physiological processes, including metabolism, development, inflammation, and cellular homeostasis.[2][3] Dysregulation of orphan nuclear receptor signaling is increasingly implicated in the pathophysiology of numerous diseases, such as metabolic syndrome, cancer, and autoimmune disorders, making them attractive targets for therapeutic intervention.[4][5]

This technical guide provides an in-depth exploration of the core functions of orphan nuclear receptors, detailing their signaling pathways, the experimental methodologies used to study them, and quantitative data to support further research and drug development.

Classification and Families of Orphan Nuclear Receptors

The nuclear receptor superfamily is comprised of 48 members in humans, with a significant portion initially classified as orphan receptors.[4][6] These receptors are structurally characterized by a modular domain architecture, including a variable N-terminal domain (NTD), a highly conserved DNA-binding domain (DBD), a flexible hinge region, and a C-terminal ligand-binding domain (LBD).[3][7]

Orphan nuclear receptors are a diverse group and can be categorized into several subfamilies based on sequence homology. Key families and some of their prominent members include:

-

NR1D: Rev-Erb Receptors (Rev-Erbα and Rev-Erbβ) : Key regulators of circadian rhythm and metabolism.[8]

-

NR1F: Retinoid-related Orphan Receptors (RORα, RORβ, and RORγ) : Involved in development, immunity, and metabolic regulation.[9]

-

NR2A: Hepatocyte Nuclear Factor 4 (HNF4α and HNF4γ) : Crucial for liver function and development.

-

NR2C: Testicular Receptors (TR2 and TR4) : Implicated in reproductive functions and cancer.[9]

-

NR2E: Tailless-like Receptors (TLX) : Essential for nervous system development.[10]

-

NR2F: Chicken Ovalbumin Upstream Promoter-Transcription Factors (COUP-TFI, COUP-TFII, and EAR2) : Regulate development, metabolism, and immunity.[8]

-

NR4A: Nerve Growth Factor IB-like Receptors (Nur77, Nurr1, and NOR-1) : Involved in apoptosis, inflammation, and neurodegenerative diseases.[3]

-

NR5A: Steroidogenic Factor 1-like Receptors (SF-1 and LRH-1) : Critical for steroidogenesis, development, and metabolism.[4]

-

NR0B: Small Heterodimer Partner (SHP) and DAX-1 : Atypical receptors lacking a conventional DBD that primarily function as transcriptional corepressors.[11]

Physiological Roles and Therapeutic Potential

Orphan nuclear receptors are integral to maintaining physiological homeostasis. Their diverse functions present significant opportunities for therapeutic targeting in a range of diseases.

Metabolism and Metabolic Diseases

A substantial number of orphan nuclear receptors are highly expressed in metabolic tissues such as the liver, adipose tissue, and skeletal muscle, where they orchestrate the regulation of lipid, glucose, and energy homeostasis.

-

Liver X Receptors (LXRs) and Farnesoid X Receptor (FXR) , now considered "adopted" orphan receptors, are master regulators of cholesterol, fatty acid, and bile acid metabolism.[12][13]

-

Peroxisome Proliferator-Activated Receptors (PPARs) , also adopted orphans, are central to lipid storage and metabolism, and their agonists are used to treat type 2 diabetes.[14]

-

Retinoid-related Orphan Receptors (RORs) play roles in glucose and lipid metabolism.[4]

-

Liver Receptor Homolog-1 (LRH-1) is a key regulator of bile acid synthesis and cholesterol homeostasis.[3]

-

Small Heterodimer Partner (SHP) modulates cholesterol, lipid, and glucose metabolism by interacting with other nuclear receptors.[15]

The intricate involvement of these receptors in metabolic pathways makes them prime targets for the development of drugs to treat conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[15]

Cancer

Orphan nuclear receptors exhibit dual roles in cancer, acting as either tumor suppressors or oncogenes depending on the cellular context.[1][5][9]

-

The NR4A subfamily (Nur77, Nurr1, NOR-1) is implicated in a variety of cancers, including those of the breast, lung, colon, and bladder.[1] Their functions in apoptosis, proliferation, and migration are highly context-dependent.[1]

-

Retinoid-related Orphan Receptors (RORs) are linked to metabolic reprogramming in cancer and have roles in autoimmunity.[6]

-

Chicken Ovalbumin Upstream Promoter-Transcription Factor II (COUP-TFII) can act as a positive or negative prognostic factor depending on the cancer type.[9]

-

Liver Receptor Homolog-1 (LRH-1) has been implicated in the progression of breast, pancreatic, and gastrointestinal cancers.[4]

Targeting the expression levels, activity, and subcellular localization of these receptors presents novel strategies for cancer therapy.[1]

Development and Differentiation

Orphan nuclear receptors are fundamental to embryonic development and cellular differentiation processes.

-

Retinoid-related Orphan Receptor α (RORα) is crucial for the development of the cerebellum.[9]

-

Retinoid-related Orphan Receptor γ (RORγ) is essential for the development of lymphoid tissues.[9]

-

Liver Receptor Homolog-1 (LRH-1) is important for maintaining the pluripotency of embryonic stem cells.

-

Germ Cell Nuclear Factor (GCNF) is believed to play a role in neurogenesis and reproductive functions.[8]

-

Tailless-like Receptor (TLX) is critical for the proper development of the nervous system.[10]

Data Presentation: Quantitative Analysis of Orphan Nuclear Receptors

Table 1: mRNA Expression Levels of Selected Orphan Nuclear Receptors in Human Tissues

| Receptor | Liver | Kidney | Adrenal Gland | Lung | Heart | Brain | Skeletal Muscle | Spleen | Testis | Uterus |

| Rev-Erbα (NR1D1) | High | Moderate | Moderate | Moderate | High | Moderate | High | Low | Low | Moderate |

| Rev-Erbβ (NR1D2) | Moderate | Moderate | Low | Moderate | High | High | High | Low | Low | Moderate |

| RORα (NR1F1) | Moderate | High | High | Moderate | Moderate | High | High | Moderate | Moderate | Moderate |

| RORβ (NR1F2) | Low | Low | Low | Low | Low | High | Low | Low | Low | Low |

| RORγ (NR1F3) | Low | Low | Moderate | Moderate | Low | Low | Moderate | High | High | Low |

| TR2 (NR2C1) | Moderate | High | Moderate | Moderate | Moderate | Moderate | Moderate | Moderate | High | Moderate |

| TR4 (NR2C2) | High | High | High | High | High | High | High | High | High | High |

| COUP-TFI (NR2F1) | High | High | High | High | High | High | High | High | High | High |

| COUP-TFII (NR2F2) | High | High | High | High | High | High | High | High | High | High |

| Nur77 (NR4A1) | Moderate | Moderate | High | Moderate | Moderate | High | Moderate | Moderate | High | Moderate |

| Nurr1 (NR4A2) | Low | Low | High | Low | Low | High | Low | Low | Moderate | Low |

| NOR-1 (NR4A3) | Low | Low | Moderate | Low | High | High | High | Low | Low | Low |

| LRH-1 (NR5A2) | High | Low | Low | Low | Not Detected | Not Detected | Low | Low | Moderate | Moderate |

| SHP (NR0B2) | High | Moderate | Low | Low | Low | Low | Moderate | Low | Low | Low |

Expression levels are qualitative summaries (High, Moderate, Low, Not Detected) based on compiled qPCR data from various human tissues.[16][17]

Table 2: Binding Affinities and IC50/EC50 Values of Selected Orphan Nuclear Receptor Ligands

| Receptor | Ligand Type | Ligand | Binding Affinity (Ki/Kd) | IC50/EC50 | Reference |

| RORα | Endogenous Agonist | Cholesterol | - | - | [18] |

| RORα/γ | Endogenous Agonist | 7-oxygenated sterols | 10–20 nmol/l (Ki) | - | [18] |

| RORα/γ | Synthetic Inverse Agonist | T0901317 | - | - | [18] |

| Nur77 | Synthetic Agonist | DIM-C-pPhOCH3 | - | - | [19] |

| NR4A1 | Synthetic Agonist | IMCA | - | 13.18 μM (IC50) | [10] |

| NR4A1/2 | Synthetic Inverse Agonist | DIM-3,5 compounds | - | <1 mg/kg/day (in vivo) | [10] |

This table presents a selection of identified ligands and their reported activities. The field is rapidly evolving, with ongoing efforts to identify and characterize new modulators.[20]

Signaling Pathways of Key Orphan Nuclear Receptors

Orphan nuclear receptors regulate gene expression through complex signaling networks. Upon activation, they can bind to specific DNA sequences known as hormone response elements (HREs) as monomers, homodimers, or heterodimers with the retinoid X receptor (RXR), thereby recruiting coactivator or corepressor complexes to modulate transcription.[21][22]

Liver Receptor Homolog-1 (LRH-1) Signaling

LRH-1 is a critical regulator of metabolism and inflammation. Its activity is modulated by phospholipids (B1166683) and interactions with various co-regulators.

Caption: LRH-1 signaling pathway in metabolic and inflammatory control.

Retinoid-related Orphan Receptor (ROR) Signaling

RORs are constitutively active receptors that play key roles in immunity, circadian rhythm, and development. Their activity can be modulated by sterols and synthetic ligands.

Caption: ROR signaling in circadian rhythm, immunity, and development.

Nur77 (NR4A1) Signaling in Cancer

Nur77 exhibits a fascinating dual role in cancer, promoting either cell survival or apoptosis depending on its subcellular localization.

Caption: Dual pro-survival and pro-apoptotic roles of Nur77 in cancer.

Experimental Protocols for Studying Orphan Nuclear Receptors

A variety of molecular and cellular biology techniques are employed to investigate the function of orphan nuclear receptors, identify their ligands, and characterize their downstream targets.

De-orphanization Workflow

The process of identifying endogenous ligands for orphan nuclear receptors, or "de-orphanization," is a critical step in understanding their physiological roles.

Caption: A generalized workflow for the de-orphanization of nuclear receptors.

Luciferase Reporter Assay for Quantifying Receptor Activity

This cell-based assay is widely used to screen for compounds that modulate the transcriptional activity of a specific orphan nuclear receptor.

Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the orphan nuclear receptor of interest is co-transfected with an expression plasmid for the receptor into a suitable cell line. The binding of an agonist to the receptor activates transcription, leading to the production of luciferase, which can be quantified by measuring light emission upon the addition of a substrate. Inverse agonists will decrease the basal luciferase activity.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Plate mammalian cells (e.g., HEK293T, HepG2) in a 96-well plate at an appropriate density.

-

Prepare a transfection mixture containing the reporter plasmid, the receptor expression plasmid, and a transfection reagent (e.g., Lipofectamine) in serum-free medium. A control plasmid expressing Renilla luciferase is often included for normalization of transfection efficiency.

-

Add the transfection mixture to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with complete growth medium.

-

-

Compound Treatment:

-

After 24 hours, treat the cells with various concentrations of the test compounds or vehicle control.

-

-

Luciferase Assay:

-

After 18-24 hours of treatment, lyse the cells using a passive lysis buffer.

-

Transfer the cell lysate to a white-walled 96-well plate.

-

Add the firefly luciferase substrate and measure the luminescence using a luminometer.

-

If a Renilla luciferase control was used, add the Renilla substrate and measure the luminescence again.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the compound concentration to determine the EC50 (for agonists) or IC50 (for inverse agonists).

-

Chromatin Immunoprecipitation (ChIP) for Identifying Target Genes

ChIP is a powerful technique used to identify the genomic regions to which an orphan nuclear receptor binds, thereby revealing its direct target genes.

Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the orphan nuclear receptor of interest is used to immunoprecipitate the receptor-DNA complexes. The cross-links are reversed, and the associated DNA is purified and identified by qPCR or next-generation sequencing (ChIP-seq).

Detailed Methodology:

-

Cross-linking and Cell Lysis:

-

Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells to release the nuclei.

-

-

Chromatin Shearing:

-

Isolate the nuclei and lyse them to release the chromatin.

-

Shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the orphan nuclear receptor overnight at 4°C. A non-specific IgG antibody should be used as a negative control.

-

Add protein A/G-conjugated magnetic beads to capture the antibody-receptor-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

Elute the receptor-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating the samples in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Analysis of Enriched DNA:

-

ChIP-qPCR: Quantify the enrichment of specific DNA sequences using real-time PCR with primers designed for putative target gene promoters.

-

ChIP-seq: Prepare a library from the purified DNA and perform high-throughput sequencing to identify all genomic binding sites of the orphan nuclear receptor.

-

Conclusion

Orphan nuclear receptors have emerged from obscurity to become recognized as central players in a multitude of physiological and pathological processes. Their roles as sensors of the cellular microenvironment and their druggable nature position them as highly attractive targets for the development of novel therapeutics.[3][23] The continued de-orphanization of the remaining orphan receptors, coupled with a deeper understanding of their complex signaling networks, promises to unlock new avenues for treating a wide spectrum of human diseases. The experimental approaches detailed in this guide provide a robust framework for researchers to further elucidate the functions of these enigmatic transcription factors and translate this knowledge into clinical applications.

References

- 1. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]

- 2. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]

- 3. Liver Receptor Homolog 1 Is a Negative Regulator of the Hepatic Acute-Phase Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of retinoic acid receptor-related orphan receptors in skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retinoid-related Orphan Receptors (RORs): Roles in Cellular Differentiation and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the mechanisms of action and physiological functions of the retinoid-related orphan receptors (RORs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Orphan nuclear receptor transcription factors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encodeproject.org [encodeproject.org]

- 12. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. Tissue-specific mRNA expression profiles of human nuclear receptor subfamilies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Expression Profiling of Nuclear Receptors in Human and Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ligand regulation of retinoic acid receptor-related orphan receptors: implications for development of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. indigobiosciences.com [indigobiosciences.com]

- 22. academic.oup.com [academic.oup.com]

- 23. pnas.org [pnas.org]

The Genesis of Novelty: An In-depth Technical Guide to the Origins of Orphan Genes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orphan genes, defined by their lack of recognizable homologs in other lineages, represent a fascinating and significant component of all sequenced genomes, comprising an estimated 10-30% of all genes.[1][2] Once considered mere genomic curiosities, they are now recognized as potent drivers of evolutionary innovation, contributing to species-specific traits, adaptation to new environments, and even the development of diseases.[3] Understanding the origins of these enigmatic genes is paramount for a comprehensive view of genome evolution and for unlocking their potential as novel therapeutic targets. This technical guide provides an in-depth exploration of the primary mechanisms of orphan gene formation, details the experimental and computational methodologies used to identify and characterize them, and presents quantitative data and visual workflows to illuminate these complex processes.

Core Mechanisms of Orphan Gene Origination

Orphan genes emerge through three principal evolutionary pathways: de novo evolution from non-coding DNA, duplication and rapid divergence of existing genes, and horizontal gene transfer.

De Novo Evolution: From Non-coding DNA to Functional Gene

De novo gene birth is the fascinating process by which new genes spring forth from previously non-coding regions of the genome.[4] This mechanism challenges the long-held view that all new genes must arise from pre-existing ones. The process is thought to occur through a series of stochastic events where a non-coding sequence acquires the necessary regulatory elements for transcription and an open reading frame (ORF) capable of being translated into a polypeptide.[3]

Recent studies have begun to quantify the rate of this process. For instance, in Drosophila melanogaster, it is estimated that approximately 0.15 new transcripts are gained per year, with each gained transcript having a loss rate of about 5 x 10-5 per year, suggesting a high turnover and frequent exploration of new genomic sequences.[5] In humans, analyses have correlated the birth rates of de novo genes with major evolutionary events, with the Cambrian explosion showing the highest number of de novo gene origins.[6] While the proportion of orphan genes arising de novo varies across species, some studies in eukaryotes suggest it could range from approximately 6% to 44%.[7]

Gene Duplication and Rapid Divergence

Gene duplication is a well-established mechanism for generating new genetic material. In the context of orphan genes, a duplicated copy of an existing gene undergoes a period of rapid evolution, accumulating mutations at an accelerated rate.[1] This rapid divergence eventually erases sequence similarity to the point where its ancestral relationship to the parent gene is no longer detectable by standard homology search methods. This mechanism is considered a dominant force in the formation of orphan genes.[8] Studies in primates and plants have indicated that over 20% of orphan genes may arise through this pathway.[8] In contrast, a study in ants found a lower rate of approximately 9.9%.[8]

Horizontal Gene Transfer (HGT)

Horizontal gene transfer, the transfer of genetic material between different organisms, is a significant source of orphan genes, particularly in prokaryotes.[9][10] Genes acquired through HGT from a distantly related species will appear as orphans in the recipient's genome as they lack homologs in closely related species. The contribution of HGT to the orphan gene pool can be substantial, with estimates suggesting that up to 15-20% of genes in some prokaryotic genomes may be of foreign origin.[9] The rate of HGT can be influenced by ecological factors, with some studies suggesting a decrease in HGT rates as organisms transition to new ecosystems.[11][12]

Quantitative Characteristics of Orphan Genes

Orphan genes exhibit distinct characteristics when compared to more conserved, non-orphan genes. These differences provide clues to their recent origin and functional constraints.

| Characteristic | Orphan Genes | Non-Orphan Genes | Species Studied |

| Protein Length | Shorter | Longer | Drosophila melanogaster, Rice[1][13] |

| Intron Size | Shorter | Longer | Rice[13] |

| GC Content | Lower | Higher | Drosophila melanogaster[1] |

| Codon Usage Bias | Lower | Higher | Drosophila melanogaster[1] |

| Number of Exons | Fewer | More | Drosophila melanogaster[1] |

| Nonsynonymous Substitution Rate (dN) | Higher (e.g., ~3x higher in Drosophila) | Lower | Drosophila melanogaster[1] |

| Synonymous Substitution Rate (dS) | Higher | Lower | Drosophila melanogaster[1] |

| PROSITE Patterns | Fewer patterns, larger average size | More patterns, smaller average size | Rice[14] |

| Microsatellite Content | Higher | Lower | Rice[15] |

Experimental and Computational Protocols for Orphan Gene Analysis

The identification and characterization of orphan genes require a multi-pronged approach combining computational genomics with experimental validation.

Identification of Candidate Orphan Genes

A primary method for identifying orphan genes is through comparative genomics, which involves systematic sequence similarity searches across multiple species.

Methodology:

-

Protein Sequence Extraction: All protein sequences from the genome of interest (the focal genome) are extracted.

-

Homology Search: These protein sequences are used as queries in a BLASTp or DIAMOND search against a comprehensive, taxonomically broad protein database such as NCBI's non-redundant (nr) database.[16]

-

Filtering: The results are filtered based on a predefined E-value cutoff, typically ranging from 1e-3 to 1e-5, to identify sequences with no significant similarity to proteins in other lineages.[1]

-

Candidate Identification: Proteins with no significant hits are classified as candidate orphan genes.

Phylostratigraphy is a more refined computational method that determines the evolutionary age of a gene by identifying its first appearance on a phylogenetic tree.[17]

Methodology:

-

Define Phylostrata: A series of nested phylogenetic levels (phylostrata) are defined, from the species itself to the root of the tree of life.

-

Homology Search: The proteome of the focal species is searched against the proteomes of representative species from each phylostratum.

-

Assign Origination Point: For each gene, the most distant phylostratum in which a homolog can be found is identified. This is considered the gene's point of origin.

-

Identify Orphans: Genes for which homologs are only found within the focal species' stratum are classified as orphan genes. Tools like phylostratr can automate this process.[18]

Experimental Validation and Functional Characterization

Computational predictions must be followed by experimental validation to confirm that a candidate orphan gene is a bona fide functional unit.

RNA-Seq and mass spectrometry-based proteomics are crucial for confirming the expression of orphan genes at the transcript and protein levels, respectively.

References

- 1. An Evolutionary Analysis of Orphan Genes in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. m.youtube.com [m.youtube.com]

- 4. De novo gene birth - Wikipedia [en.wikipedia.org]

- 5. Quantification and modeling of turnover dynamics of de novo transcripts in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Orphan genes are not a distinct biological entity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Horizontal Gene Transfer in Prokaryotes: Quantification and Classification - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Significant Comparative Characteristics between Orphan and Nonorphan Genes in the Rice (Oryza sativa L.) Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Significant comparative characteristics between orphan and nonorphan genes in the rice (Oryza sativa L.) genome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ORFanID: A web-based search engine for the discovery and identification of orphan and taxonomically restricted genes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Foster thy young: enhanced prediction of orphan genes in assembled genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

The Unseen Architects: A Technical Guide to the Function of Taxonomically Restricted Genes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taxonomically Restricted Genes (TRGs), also known as orphan genes, represent a significant portion of the genetic makeup of every organism, yet their functions have long remained an enigma.[1][2] These genes, lacking recognizable homologs in other lineages, are no longer considered mere evolutionary curiosities but are emerging as key players in species-specific adaptations, novel traits, and disease processes.[3][4] This technical guide provides an in-depth exploration of the functions of TRGs, offering a comprehensive overview of their characteristics, the experimental methodologies to elucidate their roles, their involvement in signaling pathways, and their burgeoning potential as novel drug targets. By presenting quantitative data, detailed experimental protocols, and visual representations of complex biological processes, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate this exciting and rapidly evolving field.

Introduction: The Significance of Taxonomically Restricted Genes

Once dismissed as "junk DNA" or annotation artifacts, TRGs are now recognized as pivotal drivers of evolutionary innovation.[3] Constituting 10-20% of a typical genome, these genes are unique to a specific taxonomic level, such as a species, genus, or phylum.[2][5] Their restricted nature suggests a role in lineage-specific biological characteristics. Evidence increasingly points to the involvement of TRGs in a wide array of functions, from responses to biotic and abiotic stress in plants to the development of novel morphological features in animals.[4][6][7] For drug development professionals, TRGs, particularly those encoding cell surface receptors like orphan G-protein coupled receptors (GPCRs), represent a vast and largely untapped reservoir of novel therapeutic targets.[8][9]

Quantitative Characteristics of Taxonomically Restricted Genes

Comparative genomic studies have revealed several distinguishing features of TRGs when compared to more conserved, non-orphan genes. These characteristics provide crucial insights into their evolutionary dynamics and potential functions.

| Characteristic | Taxonomically Restricted Genes (TRGs) / Orphan Genes | Non-Orphan / Conserved Genes | Key Findings and Citations |

| Prevalence in Genome | 10-20% | 80-90% | TRGs constitute a significant portion of every sequenced genome.[2][5] |

| Protein Length | Generally shorter | Generally longer | The protein products of orphan genes are typically shorter than those of non-orphan genes.[10][11][12] |

| Number of Exons | Fewer exons | More exons | TRGs tend to have a simpler gene structure with fewer exons.[3][11][13] |

| Evolutionary Rate | Evolve more rapidly | Evolve more slowly | Orphan genes exhibit higher rates of evolution compared to conserved genes.[14][15] |

| Isoelectric Point (pI) | Tend to have higher pI | Bimodal distribution | Changes in isoelectric point are indicative of altered protein function and adaptation.[13][16] |

| Expression Pattern | Often more tissue-specific and expressed under specific conditions (e.g., stress, later developmental stages) | More broadly expressed | The specific expression patterns of TRGs suggest roles in specialized functions.[10][17] |

| GC Content | Can exhibit unusual GC content | More constrained GC content | Variations in GC content may reflect different mutational pressures and evolutionary origins.[3] |

Experimental Protocols for the Study of Taxonomically Restricted Genes

Elucidating the function of TRGs requires a multi-faceted approach, combining bioinformatics for identification with experimental techniques for functional characterization and expression analysis.

Identification of Taxonomically Restricted Genes: A Bioinformatic Workflow

The initial step in studying TRGs is their accurate identification within a genome. The most common method is phylostratigraphy, which involves systematic sequence similarity searches across different taxonomic lineages.

Protocol: Phylostratigraphic Identification of TRGs

-

Protein Sequence Preparation: Obtain the complete set of protein sequences for the species of interest in FASTA format.

-

Database Selection: Choose a comprehensive, non-redundant protein database such as NCBI's nr database.

-

Sequence Homology Search: Perform a BLASTp search of each protein sequence against the selected database. It is crucial to use a statistically significant E-value cutoff (e.g., 1e-3 to 1e-5) to minimize false positives.

-

Taxonomic Assignment of Hits: For each query protein, parse the BLASTp results to identify the taxonomic lineage of all significant hits.

-

Determination of Phylogenetic Age: The "age" of a gene is determined by the most distant taxon in which a homolog is found. A gene is classified as a TRG if its homologs are confined to a specific lineage (e.g., only within a particular family or order).

-

Software Tools: Utilize specialized tools like ORFanFinder or ORFanID, which automate the process of BLAST searches and taxonomic classification to identify orphan and taxonomically restricted genes.[11]

Functional Characterization using CRISPR-Cas9 Gene Editing

Once identified, the function of a TRG can be investigated by creating a loss-of-function mutant using CRISPR-Cas9 technology.

Protocol: CRISPR-Cas9 Mediated Knockout of a TRG

-

Guide RNA (gRNA) Design: Design two or more gRNAs targeting the 5' coding exons of the TRG to increase the likelihood of a frameshift mutation. Use online tools to minimize off-target effects.

-

Vector Construction: Clone the designed gRNAs into a Cas9 expression vector.

-

Cell Transfection: Deliver the Cas9/gRNA vector into the target cells using an appropriate method (e.g., lipofection, electroporation).

-

Clonal Selection and Expansion: Isolate single cells and expand them into clonal populations.

-

Mutation Verification: Screen for mutations in the target locus using PCR amplification followed by Sanger sequencing or next-generation sequencing.

-

Phenotypic Analysis: Analyze the knockout cell lines or organisms for any observable phenotypes compared to the wild-type. This can include morphological changes, altered growth rates, or changes in response to specific stimuli.

Expression Analysis using RNA-Seq

RNA sequencing (RNA-seq) is a powerful tool to determine the expression profile of a TRG across different tissues, developmental stages, or experimental conditions.

Protocol: Differential Expression Analysis of a TRG

-

RNA Extraction: Isolate high-quality total RNA from the samples of interest (e.g., treated vs. untreated cells, different tissues).

-

Library Preparation: Construct RNA-seq libraries. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Read Mapping: Align the reads to the reference genome.

-

Quantification: Count the number of reads mapping to each gene, including the TRG of interest.

-

Differential Expression: Use statistical packages like DESeq2 or edgeR to identify genes that are differentially expressed between conditions.

-

Taxonomically Restricted Genes in Signaling Pathways

While research is ongoing, there are emerging examples of TRGs playing crucial roles in signaling pathways, often contributing to lineage-specific functions. One such example is the role of the geisha and mother-of-geisha genes in the development of a novel trait in the water strider genus Rhagovelia.[6][18] These TRGs are essential for the formation of a propelling fan on the middle leg, an adaptation for locomotion on fast-flowing streams.[6][18] Although a complete signaling cascade is yet to be fully elucidated, a conceptual model can be proposed.

Taxonomically Restricted Genes as Novel Drug Targets

The unique, lineage-specific nature of many TRGs makes them highly attractive as potential drug targets.[8] This is particularly true for TRGs that are essential for the survival or virulence of pathogens, or those implicated in human diseases. A significant area of interest is the de-orphanization of GPCRs, a large family of receptors that are common drug targets.[8][9] Many of these are orphan receptors with no known endogenous ligand.

De-orphanization of GPCRs: A Drug Discovery Workflow

The process of identifying a ligand for an orphan receptor is termed "reverse pharmacology."[19]

Protocol: De-orphanization of an Orphan GPCR

-

Receptor Expression: Clone the orphan GPCR into a suitable expression vector and transfect it into a host cell line (e.g., HEK293, CHO) that has a low background of endogenous GPCR signaling.

-

Assay Development: Develop a functional assay to measure receptor activation. This could be a calcium mobilization assay, a cAMP assay, or a reporter gene assay.

-

Ligand Screening: Screen a library of compounds against the cells expressing the orphan GPCR. Libraries can include known bioactive molecules, natural product extracts, or large synthetic chemical libraries.

-

Hit Confirmation and Validation: Confirm that the "hits" from the primary screen are reproducible and act specifically through the orphan GPCR. This can be done by testing the compounds on parental cells that do not express the receptor.

-

Lead Optimization: Once a validated hit is identified, medicinal chemistry efforts can be employed to optimize its potency, selectivity, and pharmacokinetic properties to develop a potential drug candidate.

Future Perspectives

The study of taxonomically restricted genes is a frontier in genomics with profound implications for our understanding of evolution, biology, and medicine. As sequencing technologies continue to advance and become more affordable, the identification and characterization of TRGs in a wider range of organisms will accelerate. For researchers and scientists, this will unveil novel biological mechanisms and evolutionary pathways. For drug development professionals, the vast and largely unexplored landscape of TRGs presents a treasure trove of potential new targets for therapeutic intervention, promising more specific and effective treatments for a multitude of diseases. The integration of genomics, molecular biology, and computational approaches will be paramount in unlocking the full potential of these once-hidden architects of biological diversity.

References

- 1. Orphan gene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Research Advances and Prospects of Orphan Genes in Plants [frontiersin.org]

- 4. Taxonomically Restricted Genes Are Associated With Responses to Biotic and Abiotic Stresses in Sugarcane (Saccharum spp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Taxonomically Restricted Genes Are Fundamental to Biology and Evolution [frontiersin.org]

- 6. Taxon-restricted genes at the origin of a novel trait allowing access to a new environment | Site Ens international [ens-lyon.fr]

- 7. Characterization of taxonomically restricted genes in a phylum-restricted cell type - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Orphan G-protein-coupled receptors: the next generation of drug targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Significant Comparative Characteristics between Orphan and Nonorphan Genes in the Rice (Oryza sativa L.) Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. An Evolutionary Analysis of Orphan Genes in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The relationships between the isoelectric point and: length of proteins, taxonomy and ecology of organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Taxon-restricted genes at the origin of a novel trait allowing access to a new environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Orphan G protein-coupled receptors: the ongoing search for a home [frontiersin.org]

A Technical Guide to the Orphan Drug Act of 1983: A Legislative and Developmental History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the history, legislative framework, and impact of the Orphan Drug Act of 1983. It is designed to serve as a comprehensive resource for professionals engaged in the research and development of therapeutics for rare diseases.

Pre-Act Era: The "Orphan" Drug Problem

Prior to the 1980s, the pharmaceutical industry had little financial incentive to develop drugs for rare diseases, a sentiment that grew after the 1962 Kefauver-Harris Amendment increased the costs of drug development.[1][2][3] This amendment, while enhancing drug safety, made the development of drugs for small patient populations economically unviable for pharmaceutical companies.[1][2][3] As a result, numerous potential treatments for rare conditions were left undeveloped, or "orphaned," because companies could not expect to recoup their research and development investments.[1][4] This market failure left millions of patients with rare diseases without hope for effective treatments. In the decade leading up to the Act, fewer than ten drugs were brought to market for rare diseases.[1]

The Legislative Journey of the Orphan Drug Act

The impetus for the Orphan Drug Act of 1983 emerged from the concerted efforts of patient advocacy groups, most notably the National Organization for Rare Disorders (NORD), which was formed by an informal coalition of patients and their families.[1][5] These groups, along with key political figures, brought national attention to the plight of individuals with rare diseases.[6] The popular television series "Quincy, M.E." also played a significant role in raising public awareness through episodes that highlighted the challenges faced by patients with rare diseases.[6][7][8]

Led by Representative Henry Waxman, a bipartisan effort in Congress culminated in the introduction of H.R. 5238.[1][6] The bill moved through the House and Senate in late 1982 and was signed into law by President Ronald Reagan on January 4, 1983, officially becoming the Orphan Drug Act (Public Law 97-414).[1][4][9]

Core Provisions and Incentives of the Act

The Orphan Drug Act established a set of powerful incentives to encourage the development of drugs for rare diseases and conditions, defined as those affecting fewer than 200,000 people in the United States.[1][2][3][4][10][11][12][13][14] An alternative definition allows for orphan designation if there is no reasonable expectation that the cost of developing and making the drug available in the U.S. will be recovered from sales in the U.S.[2][4][10][13]

Key incentives for drug developers include:

-

Seven-Year Market Exclusivity: Upon approval, the sponsor receives a seven-year period of exclusive marketing rights for the drug for the approved orphan indication.[1][4][5][6][10][11][12][15]

-

Tax Credits: Companies can claim tax credits for a percentage of their clinical trial costs.[1][3][4][6][10][11][12][15][16]

-

Research Grants: The Act authorized federal funding for grants and contracts to support clinical trials of orphan products.[1][4][6][10][14][16]

-

FDA Assistance and Fee Waivers: The Food and Drug Administration (FDA) provides close coordination and assistance throughout the drug development process.[10] The Act also includes a waiver of the Prescription Drug User Fee.[1][2][3][11]

To manage these new responsibilities, the FDA established the Office of Orphan Products Development (OOPD).[10][14]

Quantitative Impact of the Orphan Drug Act

The Orphan Drug Act has had a profound and measurable impact on the development of treatments for rare diseases. The following tables summarize the quantitative data, illustrating the significant increase in orphan drug designations and approvals since the Act's implementation.

Table 1: Orphan Drug Designations and Approvals Over Time

| Time Period | Orphan Drug Designations | Orphan Drug Approvals |

| 1967-1983 (Pre-Act) | N/A | 34 (would have qualified)[10] / 38 (approved)[1][6][13] |

| 1983-1992 | ~302 (calculated from increase) | ~147 (calculated from increase) |

| 1983-2009 | 2,112[10] | 347[10] |

| 1983-June 2004 | 1,129 | 249[1] |

| 1983-May 2010 | 2,116 | 353[1] |

| 1983-2022 | 6,340[17] | 882 (initial approvals)[17][18] / 1,122 (total approvals)[17] |

| 2013-2022 | Nearly 7x the designations of 1983-1992[17][18] | 6x the initial approvals of 1983-1992[17][18] |

Table 2: Therapeutic Area Focus of Orphan Drug Development (1983-2022)

| Therapeutic Area | Percentage of Orphan Drug Designations[17] | Percentage of Initial Orphan Drug Approvals[17] |

| Oncology | 38% | 38% |

| Neurology | 14% | 10% |

| Infectious Diseases | 7% | 10% |

The Orphan Drug Development and Approval Pathway

The development and approval process for an orphan drug follows a structured, albeit incentivized, pathway. The following workflow outlines the key stages for researchers and drug development professionals.

Methodology for the Orphan Drug Development and Approval Workflow:

A request for orphan drug designation can be submitted to the FDA's Office of Orphan Products Development (OOPD) at any point before the submission of a marketing application.[10][17] This designation provides access to the incentives established by the Act. Following the granting of orphan status, the sponsor typically files an Investigational New Drug (IND) application to begin clinical trials. These trials follow the conventional phases (I, II, and III) to establish safety and efficacy. Upon successful completion of clinical development, a New Drug Application (NDA) or Biologics License Application (BLA) is submitted to the FDA for review. Orphan drugs may be eligible for priority review, which can expedite the approval process.[10] Once approved, the seven-year market exclusivity period commences, protecting the drug from generic competition for that specific orphan indication.

Legislative Evolution and Key Amendments

The Orphan Drug Act has undergone several amendments since its initial passage to refine its provisions and address emerging issues.

Notable amendments and legislative events include:

-

1984 Amendment: This crucial amendment formally defined a rare disease as a condition affecting fewer than 200,000 people in the United States, replacing the more ambiguous "no reasonable expectation of recovering costs" clause as the primary criterion.[10][16]

-

1985 Amendment: This amendment extended the seven-year market exclusivity to patented drugs.[8]

-

1988 Amendment: This change stipulated that a sponsor must apply for orphan designation before submitting an application for marketing approval.[10]

-

1990 Pocket Veto: President George H.W. Bush pocket-vetoed a bill that would have ended a drug's market exclusivity if the patient population for the orphan indication grew beyond 200,000.[16]

Conclusion

The Orphan Drug Act of 1983 stands as a landmark piece of legislation that has fundamentally reshaped the landscape of drug development for rare diseases. By creating a set of powerful economic incentives, the Act successfully addressed a significant market failure and has led to the development and approval of hundreds of new therapies, offering hope to millions of patients who were previously neglected by the pharmaceutical industry. For researchers and drug development professionals, a thorough understanding of the history, provisions, and evolving context of this Act is essential for navigating the unique challenges and opportunities in the field of rare disease therapeutics.

References

- 1. Orphan Drug Act of 1983 - Wikipedia [en.wikipedia.org]

- 2. Orphan Drug Approval Laws - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Blog: What is the Orphan Drug Act and What Does it Mean f... | ALS TDI [als.net]

- 4. congress.gov [congress.gov]

- 5. alirahealth.com [alirahealth.com]

- 6. Orphan Drug Act: 42 Yrs. & Impact on the Rare Disease Community [lgdalliance.org]

- 7. pharmasalmanac.com [pharmasalmanac.com]

- 8. Orphan Drug Timeline - Knowledge Ecology International [keionline.org]

- 9. Orphan Drug Act: Background and Proposed Legislation in the 107th Congress - EveryCRSReport.com [everycrsreport.com]

- 10. Innovation and the Orphan Drug Act, 1983-2009: Regulatory and Clinical Characteristics of Approved Orphan Drugs - Rare Diseases and Orphan Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. commonwealthfund.org [commonwealthfund.org]

- 13. The Orphan Drug Act at 40: Legislative Triumph and the Challenges of Success | Milbank Quarterly | Milbank Memorial Fund [milbank.org]

- 14. fda.gov [fda.gov]

- 15. biopharmadive.com [biopharmadive.com]

- 16. kffhealthnews.org [kffhealthnews.org]

- 17. A comprehensive study of the rare diseases and conditions targeted by orphan drug designations and approvals over the forty years of the Orphan Drug Act - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ajmc.com [ajmc.com]

prevalence and incidence of specific orphan diseases

function tests (e.g., FEV1), nutritional status (e.g., BMI), microbiology of airway cultures, and therapeutic interventions.

-

Data Analysis: Annual data reports are generated, summarizing key demographic and clinical trends. Statistical analyses are performed to assess the impact of various treatments and to monitor the overall health of the CF population. Prevalence is calculated based on the total number of individuals in the registry at a given point in time, while incidence is estimated from the number of new diagnoses reported each year.

Systematic Reviews and Meta-Analyses: Global Epidemiology of Huntington's Disease

For diseases with a broader geographical distribution and a longer history of research, systematic reviews and meta-analyses are invaluable for synthesizing evidence from multiple studies.

-

Search Strategy: A comprehensive search of multiple electronic databases (e.g., PubMed, Embase, Web of Science) is conducted using predefined keywords and MeSH terms related to Huntington's Disease and epidemiology (prevalence, incidence). The search is often supplemented by reviewing reference lists of relevant articles.

-

Study Selection: Studies are included based on predefined criteria, such as providing original data on the prevalence or incidence of Huntington's Disease in a specific population and a clear description of the diagnostic methods used. Studies are excluded if they are case reports, reviews without original data, or if the methodology is not clearly described.

-

Data Extraction: Two independent reviewers extract key data from each included study, including the study location, study period, case ascertainment methods, number of cases, and the size of the study population. Any discrepancies are resolved by a third reviewer.

-

Statistical Analysis: A random-effects meta-analysis is performed to pool the prevalence and incidence estimates from the individual studies. Heterogeneity between studies is assessed using the I² statistic. Subgroup analyses are often conducted to explore sources of heterogeneity, such as geographical region or study methodology.

Population-Based Surveillance: German Paediatric Surveillance Unit (ESPED) for Tuberous Sclerosis Complex

Active surveillance systems are crucial for capturing incident cases of rare diseases, particularly those diagnosed in childhood.

-

Study Design: The German Paediatric Surveillance Unit (ESPED) is a prospective, active surveillance system that collects data on rare pediatric diseases from all pediatric hospitals in Germany.

-

Case Ascertainment: Monthly reporting cards are sent to all pediatric departments, asking if they have diagnosed any new cases of the target diseases, including Tuberous Sclerosis Complex (TSC). For each reported case, a detailed questionnaire is sent to the reporting physician to collect clinical and demographic information.

-

Inclusion Criteria: Cases are included if they meet the established diagnostic criteria for TSC.

-

Data Analysis: The annual incidence is calculated by dividing the number of newly diagnosed cases by the total number of live births in Germany for that year. This method provides a direct measure of the incidence of the disease in the pediatric population.

Molecular Pathways and Disease Mechanisms

Understanding the underlying molecular pathways is critical for the development of targeted therapies. The following diagrams, generated using the DOT language, illustrate the core signaling pathways implicated in each of the selected orphan diseases.

Huntington's Disease: The Impact of Mutant Huntingtin

The pathogenesis of Huntington's Disease is driven by the expansion of a polyglutamine tract in the huntingtin (HTT) protein. This mutant protein (mHTT) disrupts numerous cellular processes, leading to neuronal dysfunction and death.

Caption: Pathogenic mechanisms of mutant Huntingtin protein.

Cystic Fibrosis: The CFTR Channel and Ion Transport

Cystic Fibrosis is caused by mutations in the CFTR gene, which encodes an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. Defective CFTR function leads to thick, sticky mucus in various organs.

Caption: Ion transport dysfunction in Cystic Fibrosis.

Duchenne Muscular Dystrophy: The Role of Dystrophin

Duchenne Muscular Dystrophy is caused by mutations in the DMD gene, leading to the absence of the dystrophin protein. Dystrophin is a critical component of the dystrophin-glycoprotein complex (DGC), which links the cytoskeleton to the extracellular matrix in muscle cells.

Caption: The structural role of dystrophin in muscle fibers.

Rett Syndrome: The Function of MeCP2

Rett Syndrome is a neurodevelopmental disorder primarily caused by mutations in the MECP2 gene, which encodes the methyl-CpG-binding protein 2 (MeCP2). MeCP2 is a transcriptional regulator that plays a crucial role in neuronal development and function.

Caption: MeCP2's role in transcriptional regulation.

Tuberous Sclerosis Complex: The mTOR Pathway

Tuberous Sclerosis Complex is a genetic disorder caused by mutations in the TSC1 or TSC2 genes. These genes encode the proteins hamartin and tuberin, respectively, which form a complex that inhibits the mTOR pathway, a central regulator of cell growth and proliferation.

Caption: Dysregulation of the mTOR pathway in Tuberous Sclerosis.

Conclusion

This guide provides a foundational understanding of the prevalence, incidence, and molecular underpinnings of five significant orphan diseases. The presented data and diagrams are intended to serve as a valuable resource for researchers and drug development professionals, facilitating a more informed approach to tackling the challenges posed by these rare conditions. The methodologies outlined for epidemiological studies underscore the importance of robust data collection and analysis in accurately characterizing the landscape of orphan diseases. Furthermore, the visualization of key signaling pathways offers a clear framework for understanding disease mechanisms and identifying potential therapeutic targets. Continued research and collaboration are essential to advance our knowledge and improve the lives of individuals affected by these and other rare diseases.

Molecular Basis of Fibrodysplasia Ossificans Progressiva (FOP): A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fibrodysplasia Ossificans Progressiva (FOP) is an exceptionally rare and devastating genetic disorder characterized by congenital malformations of the great toes and progressive heterotopic ossification (HO), where muscle and connective tissues are gradually replaced by bone.[1][2][3] This process leads to the formation of a second skeleton, causing cumulative disability and a shortened lifespan.[4] The molecular underpinning of FOP is a heterozygous activating mutation in the ACVR1 gene, which encodes the ALK2 protein, a bone morphogenetic protein (BMP) type I receptor.[4][5][6] This guide provides an in-depth examination of the molecular mechanisms driving FOP, focusing on the dysregulated ACVR1/BMP signaling pathway, summarizing key quantitative data, and detailing essential experimental protocols for FOP research.

The Core Molecular Defect: ACVR1 Gene Mutation

The primary genetic cause of classic FOP is a recurrent, heterozygous missense mutation in the gene encoding Activin A receptor type I (ACVR1).[6] This mutation is typically a single nucleotide substitution (c.617G>A) that results in the replacement of arginine with histidine at amino acid position 206 (R206H) in the glycine-serine (GS) rich domain of the ACVR1 protein.[1][5][7] The GS domain is critical for receptor activation; phosphorylation within this region by a type II receptor kinase initiates the downstream signaling cascade.[8][9]

The R206H mutation leads to a destabilization of the inactive state of the ACVR1 receptor.[10] This occurs, in part, by reducing the receptor's affinity for inhibitory proteins like FKBP12, which normally prevent its activation in the absence of a ligand.[4][10] The consequence is twofold:

-

Ligand-Independent Activity: The mutant ACVR1R206H receptor exhibits low-level, constitutive (leaky) signaling even without its cognate BMP ligand.[8][10]

-

Neofunctional Ligand Response: Critically, the mutation confers a novel and pathological responsiveness to Activin A.[10][11] In unaffected individuals, Activin A signals through a different receptor complex and does not activate the BMP signaling pathway. In FOP patients, Activin A, which is often upregulated during inflammation and tissue injury, can bind to and aberrantly activate the mutant ACVR1R206H receptor, potently driving downstream BMP signaling and subsequent bone formation.[10][11]

Dysregulated BMP Signaling Pathway in FOP

Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play a pivotal role in embryonic skeletal development and postnatal bone homeostasis.[12][13] Their signals are transduced through a complex of type I and type II serine/threonine kinase receptors on the cell surface.

In the canonical pathway:

-

A BMP ligand (e.g., BMP2, BMP4, BMP7) binds to a type II BMP receptor (e.g., BMPR2).

-

This complex recruits and phosphorylates a type I BMP receptor, such as ACVR1.

-

The activated type I receptor then phosphorylates intracellular effector proteins, primarily Smad1, Smad5, and Smad8 (R-Smads).

-

Phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4.

-

This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of osteogenic target genes (e.g., RUNX2, Osterix).

In FOP: The ACVR1R206H mutation renders the receptor hyperactive.[1] This leads to excessive phosphorylation of Smad1/5/8, both through low-level constitutive activity and, more significantly, upon stimulation by Activin A.[1][11] This sustained, heightened BMP pathway signaling in mesenchymal progenitor cells drives their differentiation into chondrocytes and osteoblasts, initiating the endochondral ossification process in soft tissues where it should not occur.[1][10]

Quantitative Data Summary

Quantitative data are crucial for understanding the epidemiology, genetics, and biochemical consequences of FOP.

| Parameter | Value | Reference(s) |

| Global Prevalence | ~0.88 - 1.36 per million individuals | [1][14] |

| Inheritance Pattern | Autosomal Dominant (most cases are de novo mutations) | [6][15] |

| Classic Mutation | c.617G>A; p.Arg206His (R206H) | [7] |

| Frequency of R206H Mutation | ~97% of classic FOP cases | [1][14] |

| Other Atypical Mutations | Rare mutations in the GS or kinase domain (e.g., G328E, R202I) | [8] |

| Table 1: Epidemiological and Genetic Data for FOP. |

| Ligand | Receptor | Effect in FOP | Reference(s) |

| Activin A | ACVR1R206H | Pathological gain-of-function; strong activation of BMP-Smad1/5/8 signaling | [10][11] |

| BMPs (e.g., BMP4, BMP7) | ACVR1R206H | Hyper-responsiveness; exaggerated downstream signaling compared to wild-type | [8] |

| FKBP12 (Inhibitor) | ACVR1R206H | Reduced binding affinity, contributing to ligand-independent receptor activation | [4][10] |

| Table 2: Altered Ligand-Receptor Interactions in FOP. |

Key Experimental Protocols

Reproducible experimental methods are fundamental to FOP research. Below are detailed protocols for core assays.

Genetic Analysis: Sanger Sequencing of the ACVR1 Gene

This protocol is used for the definitive diagnosis of FOP by identifying mutations in the ACVR1 gene.[2]

1. Genomic DNA (gDNA) Extraction:

-

Extract gDNA from patient peripheral blood leukocytes or saliva samples using a commercial kit (e.g., QIAamp DNA Blood Mini Kit) following the manufacturer's instructions.

-

Quantify DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is considered pure.

2. Polymerase Chain Reaction (PCR) Amplification:

-

Design primers to flank the coding exons of the ACVR1 gene, particularly exon 7 which contains the common R206H mutation site.[16]

-

Prepare a PCR master mix in a 25 µL reaction volume:

-

12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂)

-

1.0 µL of Forward Primer (10 µM)

-

1.0 µL of Reverse Primer (10 µM)

-

1.0 µL of gDNA (50-100 ng)

-

9.5 µL of Nuclease-Free Water

-

-

Use the following thermal cycling conditions:

-

Initial Denaturation: 95°C for 5 minutes

-

35 Cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 58°C for 30 seconds

-

Extension: 72°C for 45 seconds

-

-

Final Extension: 72°C for 7 minutes

-

-

Verify successful amplification of a single product of the expected size by running 5 µL of the PCR product on a 1.5% agarose (B213101) gel.

3. PCR Product Purification & Sequencing:

-

Purify the remaining PCR product to remove primers and dNTPs using an enzymatic cleanup method (e.g., ExoSAP-IT) or a column-based kit.

-

Set up cycle sequencing reactions using the purified PCR product as a template and a BigDye Terminator v3.1 Cycle Sequencing Kit.

-

Purify the sequencing reaction products (e.g., by ethanol/EDTA precipitation).

-

Perform capillary electrophoresis on an automated DNA sequencer (e.g., ABI 3730).

-

Analyze the resulting chromatograms using sequencing analysis software to identify heterozygous mutations by comparing the patient sequence to a reference ACVR1 sequence.

Functional Assay: Alkaline Phosphatase (ALP) Activity

ALP is an early marker of osteogenic differentiation.[17][18] This assay measures the functional consequence of ACVR1 activation in cell models.

1. Cell Culture and Treatment:

-

Culture mesenchymal progenitor cells (e.g., C2C12 myoblasts or patient-derived iPSCs differentiated into mesenchymal stromal cells) in appropriate growth medium.

-

Seed cells in a 24-well plate at a density of 2 x 10⁴ cells/cm².

-

Induce osteogenic differentiation by treating cells with Activin A (e.g., 20 ng/mL) or BMP4 (e.g., 50 ng/mL) for 3-7 days. Include an untreated control.

2. Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 200 µL of lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate on ice for 10 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 xg for 15 minutes at 4°C to pellet cell debris.

3. ALP Activity Measurement:

-

Use a colorimetric assay based on the conversion of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol (pNP).[17][19]

-

Prepare a pNPP substrate solution (e.g., 1 mg/mL pNPP in ALP buffer: 100 mM glycine, 1 mM MgCl₂, 1 mM ZnCl₂, pH 10.4).

-

Add 50 µL of cell lysate supernatant and 150 µL of pNPP substrate solution to a 96-well plate.

-

Incubate at 37°C for 15-60 minutes, or until a yellow color develops.

-

Stop the reaction by adding 50 µL of 3 M NaOH.

-

Measure the absorbance at 405 nm using a plate reader.

4. Normalization:

-

Determine the total protein concentration in each lysate using a BCA or Bradford protein assay.

-

Normalize the ALP activity (Absorbance at 405 nm) to the total protein concentration (mg/mL) to account for differences in cell number.

Signaling Pathway Analysis: Western Blot for Phosphorylated Smad1/5/8

This protocol directly measures the activation of the BMP signaling pathway by detecting the phosphorylated forms of its key effector proteins.

1. Protein Extraction:

-